

Application Notes & Protocols: Quantitative Analysis of 11Z-Tetradecenoyl-CoA in Biological Samples

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Compound of Interest

Compound Name: 11Z-Tetradecenoyl-CoA

Cat. No.: B1244478

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Introduction

11Z-Tetradecenoyl-CoA is a monounsaturated medium-chain fatty acyl-coenzyme A that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs in biological samples is crucial for understanding metabolic pathways, identifying biomarkers for disease, and in the development of therapeutic agents targeting metabolic disorders. This document provides detailed protocols for the extraction and quantitative analysis of **11Z-Tetradecenoyl-CoA** from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with relevant biological context.

Quantitative Data Summary

While specific quantitative data for **11Z-Tetradecenoyl-CoA** is not extensively reported in the literature, the following table summarizes representative concentrations of structurally related long-chain acyl-CoAs in various biological samples to provide a comparative context. These values are typically in the nanomolar per gram of tissue range.

Acyl-CoA Species	Tissue/Sample Type	Concentration (nmol/g wet weight)	Reference
C16:0-CoA	Sedentary Mouse Muscle	5.95 ± 0.33	[1]
C18:1-CoA	Sedentary Mouse Muscle	7.70 ± 0.30	[1]
C18:2-CoA	Sedentary Mouse Muscle	4.48 ± 0.51	[1]
C16:0-CoA	Exercised Mouse Muscle	8.71 ± 0.42	[1]
C18:1-CoA	Exercised Mouse Muscle	14.82 ± 1.20	[1]
C18:2-CoA	Exercised Mouse Muscle	9.03 ± 0.93	[1]
Total CoA	Rat Liver	~0.6-1.2 nmol/mg protein	[2]
Acetyl-CoA	Rat Liver	~0.1-0.35 nmol/mg protein	[2]

Experimental Protocols

Sample Preparation and Extraction of Long-Chain Acyl-CoAs

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from tissues and cells.

Materials:

- Biological tissue (e.g., liver, muscle) or cultured cells
- Phosphate buffer (100 mM KH₂PO₄, pH 4.9)

- 2-Propanol
- Acetonitrile (ACN)
- Solid-phase extraction (SPE) cartridges (Oligonucleotide purification or C18)
- Internal Standard (e.g., Heptadecanoyl-CoA)
- Homogenizer (e.g., glass homogenizer)
- Centrifuge

Procedure:

- Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in a glass homogenizer with 1 mL of cold phosphate buffer.
- Solvent Addition: Add 2-propanol to the homogenate and mix thoroughly.
- Extraction: Add acetonitrile to the mixture to precipitate proteins and extract acyl-CoAs.
- Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
- Solid-Phase Extraction (SPE):
 - Load the supernatant onto a pre-conditioned SPE cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the acyl-CoAs using an appropriate solvent, such as 2-propanol.
- Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.

Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of **11Z-Tetradecenoyl-CoA** using a UHPLC system coupled to a tandem mass spectrometer.

Instrumentation:

- UHPLC system
- Tandem mass spectrometer (e.g., triple quadrupole)
- C18 reversed-phase analytical column

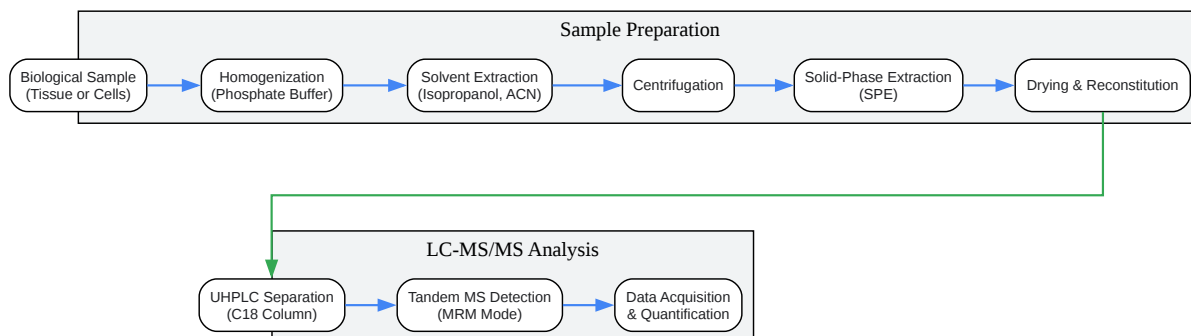
LC Conditions:

- Mobile Phase A: 25 mM KH₂PO₄, pH 5.3 in water or an ammonium acetate buffer.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs.
- Flow Rate: 0.25 - 0.5 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally more sensitive for acyl-CoAs.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for **11Z-Tetradecenoyl-CoA**.
 - Precursor Ion (Q1): The [M+H]⁺ ion of **11Z-Tetradecenoyl-CoA**.
 - Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of 507 Da is commonly used for quantification of acyl-CoAs.
- Optimization: Optimize collision energy and other MS parameters for the specific analyte.

Experimental Workflow



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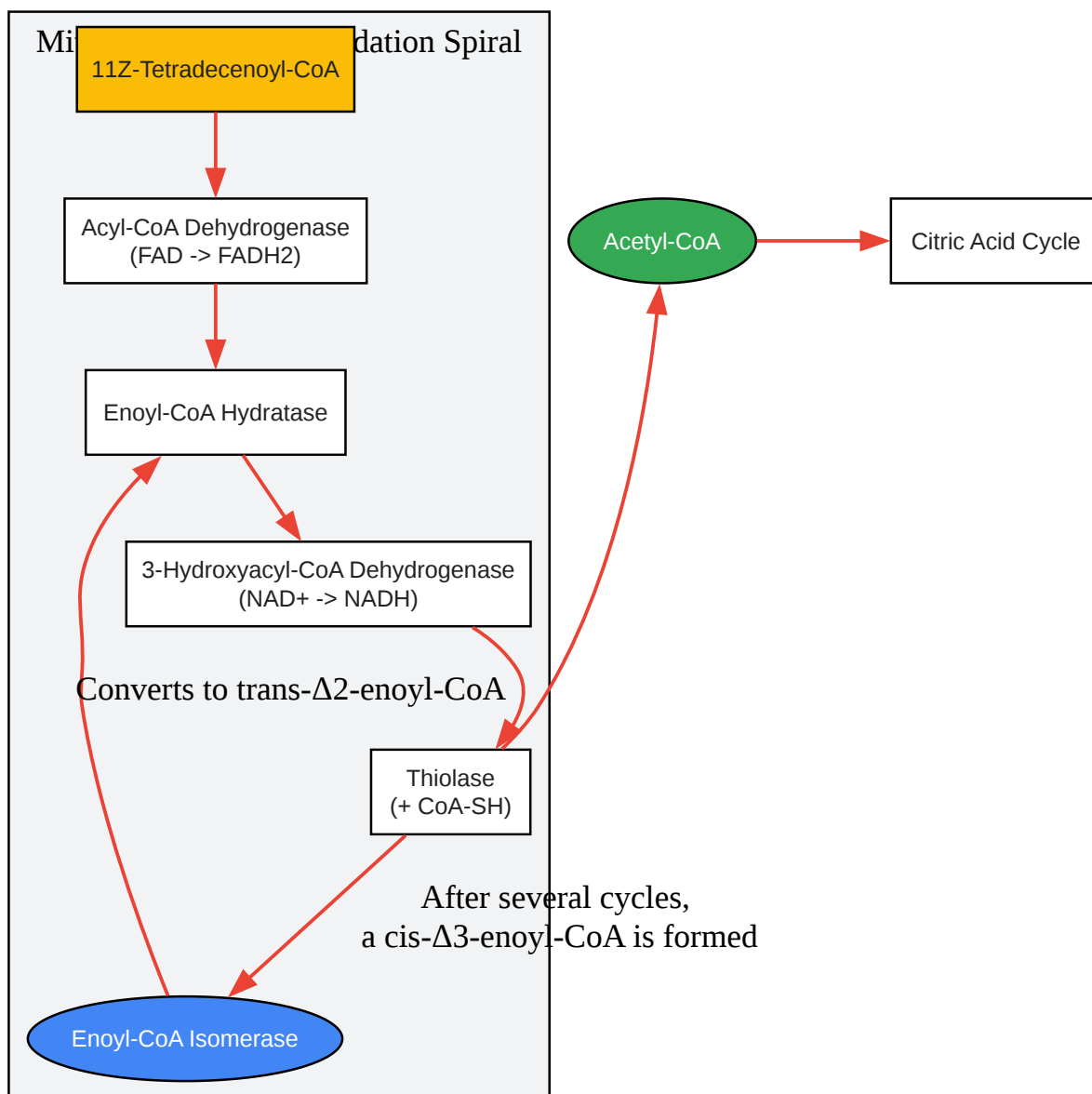
Caption: Workflow for the quantitative analysis of **11Z-Tetradecenoyl-CoA**.

Signaling and Metabolic Pathways

11Z-Tetradecenoyl-CoA, as an unsaturated fatty acyl-CoA, is an intermediate in the beta-oxidation pathway. The presence of the cis-double bond at position 11 requires additional enzymatic steps for its complete degradation compared to saturated fatty acids.

Beta-Oxidation of 11Z-Tetradecenoyl-CoA

The mitochondrial beta-oxidation of **11Z-Tetradecenoyl-CoA** involves a series of enzymatic reactions to shorten the fatty acyl chain, ultimately producing acetyl-CoA, which can then enter the citric acid cycle for energy production.[3][4] For unsaturated fatty acids like **11Z-Tetradecenoyl-CoA**, the process requires auxiliary enzymes to handle the double bond.



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